molecular formula C6H4Cl2N2OS B12912954 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride CAS No. 200000-17-5

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride

Cat. No.: B12912954
CAS No.: 200000-17-5
M. Wt: 223.08 g/mol
InChI Key: KOASFDHANLMFGZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 6, a methylthio group at position 2, and a carbonyl chloride group at position 4. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride typically involves the chlorination of 2-(methylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves the following steps:

    Starting Material: 2-(Methylthio)pyrimidine-4-carboxylic acid.

    Chlorination: The carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-Scale Chlorination: Using industrial-grade thionyl chloride and controlled reaction conditions.

    Continuous Monitoring: Ensuring the reaction proceeds efficiently and safely.

    Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) under basic or neutral conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Hydrolysis: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.

    Oxidation: Sulfoxides or sulfones of the methylthio group.

Scientific Research Applications

6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride: Similar structure with an additional chlorine atom at position 4.

    4-Chloro-2-(methylthio)pyrimidine: Lacks the carbonyl chloride group.

    6-Chloro-2-(methylthio)pyrimidin-4-amine: Contains an amino group instead of the carbonyl chloride group.

Uniqueness

6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitutions and its role as an intermediate in the synthesis of bioactive compounds make it a valuable compound in research and industry.

Properties

CAS No.

200000-17-5

Molecular Formula

C6H4Cl2N2OS

Molecular Weight

223.08 g/mol

IUPAC Name

6-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride

InChI

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3

InChI Key

KOASFDHANLMFGZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C(=O)Cl

Origin of Product

United States

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